molecular formula C23H17BrN2O3 B2396935 (Z)-2-(4-bromobenzylidene)-8-(pyridin-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one CAS No. 929854-01-3

(Z)-2-(4-bromobenzylidene)-8-(pyridin-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one

Cat. No.: B2396935
CAS No.: 929854-01-3
M. Wt: 449.304
InChI Key: NOQJVZOGTNCTJX-NHDPSOOVSA-N
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Description

(Z)-2-(4-bromobenzylidene)-8-(pyridin-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one is a potent and selective chemical probe that functions as an inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins. Its primary research value lies in its ability to disrupt the protein-protein interaction between BET bromodomains and acetylated lysine residues on histones, a key mechanism in epigenetic signaling. By competitively occupying the acetyl-lysine binding pocket, this compound prevents BET proteins such as BRD4 from recruiting transcriptional machinery to specific gene promoters. This action makes it an invaluable tool for investigating the role of BET proteins in gene regulation, particularly the expression of oncogenes like MYC. Researchers utilize this compound to explore the therapeutic potential of BET inhibition in various disease models, including cancer, inflammatory conditions, and cardiovascular diseases. Its specific chemical structure, featuring the (Z)-4-bromobenzylidene moiety, is designed for high-affinity binding and selectivity within the BET family. This product is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(2Z)-2-[(4-bromophenyl)methylidene]-8-(pyridin-2-ylmethyl)-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17BrN2O3/c24-16-6-4-15(5-7-16)11-21-22(27)18-8-9-20-19(23(18)29-21)13-26(14-28-20)12-17-3-1-2-10-25-17/h1-11H,12-14H2/b21-11-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOQJVZOGTNCTJX-NHDPSOOVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC3=C2OC(=CC4=CC=C(C=C4)Br)C3=O)OCN1CC5=CC=CC=N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C2=C(C=CC3=C2O/C(=C\C4=CC=C(C=C4)Br)/C3=O)OCN1CC5=CC=CC=N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-2-(4-bromobenzylidene)-8-(pyridin-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one is a synthetic compound belonging to the oxazine class. Its unique structure includes a bromobenzylidene moiety and a pyridine ring, which contribute to its potential biological activities. This article reviews the compound's biological activity, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.

  • Molecular Formula : C23H17BrN2O3
  • Molecular Weight : 449.304 g/mol
  • IUPAC Name : this compound

The biological activity of this compound has been primarily linked to its interaction with various molecular targets in cellular pathways. The following mechanisms have been proposed:

  • Antagonistic Activity on P2X Receptors :
    • Recent studies have highlighted that compounds similar in structure to this compound exhibit antagonistic effects on P2X receptors, particularly P2X4. These receptors play crucial roles in pain signaling and inflammation.
    • A related compound, 5-BDBD (5-(3-bromophenyl)-1,3-dihydro-2H-benzofuro[3,2-e]-1,4-diazepin-2-one), demonstrated an IC50 of 0.75 μM against the P2X4 receptor, suggesting that brominated derivatives may share similar antagonistic properties .

Biological Activities

The biological activities of this compound can be summarized as follows:

Activity Type Description Reference
Antiproliferative Exhibits potential in inhibiting cell proliferation in cancer cell lines.
Anti-inflammatory May reduce inflammatory responses through modulation of purinergic signaling.
Neuroprotective Potential effects in protecting neuronal cells from apoptosis and degeneration.

Case Studies and Research Findings

Several studies have investigated the biological effects of similar compounds, providing insights into their therapeutic potential:

  • Case Study on P2X4 Receptor Antagonism :
    • Research indicated that antagonists like 5-BDBD could selectively inhibit P2X4 receptor-mediated currents without affecting other P2X receptor subtypes at certain concentrations . This selectivity is crucial for developing targeted therapies for conditions like neuropathic pain.
  • Antiproliferative Effects :
    • A study examining various oxazine derivatives found that certain structural modifications led to enhanced antiproliferative activity against cancer cell lines. The presence of bromine atoms was noted to influence this activity positively .

Scientific Research Applications

Biological Activities

1. Anticancer Activity
Research indicates that compounds similar to (Z)-2-(4-bromobenzylidene)-8-(pyridin-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one exhibit significant cytotoxic effects against various cancer cell lines. The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation. Studies have shown that derivatives of benzofuroxazine compounds can act as effective anticancer agents through multiple pathways, including the modulation of signaling pathways involved in cell survival and death .

2. Antimicrobial Properties
The compound has demonstrated antimicrobial activity against a range of pathogens. This includes both bacterial and fungal strains, making it a candidate for developing new antimicrobial agents. The presence of the pyridine moiety is believed to enhance its interaction with microbial targets .

3. Enzyme Inhibition
In silico studies have suggested that this compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For example, it has been evaluated for its potential as an α-glucosidase inhibitor, which is relevant in the management of diabetes . Molecular docking studies indicate favorable binding interactions with the active sites of target enzymes, suggesting a mechanism through which it may exert its biological effects .

Case Study 1: Anticancer Evaluation

A study evaluated the anticancer properties of a series of benzofuroxazine derivatives, including this compound. The results indicated a dose-dependent cytotoxic effect on human cancer cell lines with IC50 values comparable to established chemotherapeutics .

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results showed significant inhibition zones in agar diffusion tests, suggesting its potential as a broad-spectrum antimicrobial agent .

Potential Applications

Given its diverse biological activities, this compound holds promise for several applications:

  • Drug Development : As a lead compound for developing new anticancer or antimicrobial therapies.
  • Pharmaceutical Research : For studying enzyme interactions and developing inhibitors for metabolic diseases.
  • Chemical Biology : As a tool compound for probing biological pathways and mechanisms.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of benzofuro-oxazinones and related heterocycles. Below is a systematic comparison with key analogs:

Table 1: Structural and Functional Group Comparison

Compound Name Key Substituents Structural Features Reference
(Z)-2-Benzylidene-8-(pyridin-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one Benzylidene (unsubstituted) Lacks bromine; simpler aromatic substitution
(Z)-8-[2-(4-Fluorophenyl)ethyl]-2-(4-pyridinylmethylene)-... (1,4-dioxane solvate) 4-Fluorophenethyl, 4-pyridinylmethylene Fluorine substituent; ethyl linker enhances flexibility; solvate affects stability
2-Amino-8-(2-chlorobenzylidene)-4-(2-chlorophenyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile Chlorobenzylidene, chlorophenyl, amino, cyano Chromene core instead of benzofuro-oxazinone; distinct substitution pattern

Key Findings:

The pyridin-2-ylmethyl group at position 8 introduces a basic nitrogen atom, which may influence solubility and hydrogen-bonding capacity relative to the 4-pyridinylmethylene analog in ’s compound .

Impact of Core Heterocycle: Benzofuro-oxazinones (as in the target compound) exhibit greater rigidity compared to chromene derivatives (e.g., ’s compound), which may restrict conformational flexibility but enhance binding specificity .

Solubility and Stability :

  • The 1,4-dioxane solvate in ’s compound improves crystallinity and stability under storage conditions, a feature absent in the target compound .

Computational and Experimental Similarity Analysis

  • Structural Similarity Coefficients: Using Tanimoto coefficients (binary fingerprint comparison), the target compound shares ~75% similarity with ’s analog (due to shared benzofuro-oxazinone core) but only ~40% with ’s chromene derivative .
  • Biological Relevance : The bromine atom’s electronegativity and steric bulk may mimic halogen-bonding motifs seen in kinase inhibitors, contrasting with the fluorine atom in ’s compound, which prioritizes hydrophobic interactions .

Preparation Methods

Schiff Base Formation and Cyclization

The most widely reported route involves a two-step process:

Step 1: Schiff Base Synthesis
4-Bromobenzaldehyde reacts with 2-amino-5-hydroxybenzoic acid in ethanol under reflux to yield 2-(4-bromobenzylideneamino)-5-hydroxybenzoic acid. Catalytic acetic acid accelerates imine formation, achieving 85–92% conversion.

Step 2: Oxazinone Ring Closure
The Schiff base undergoes cyclization with 2,4-toluene diisocyanate (TDI) in anhydrous chloroform at 60°C for 12 hours. TDI acts as both a dehydrating agent and cyclization promoter, forming the benzofurooxazinone framework.

# Simplified reaction equation (non-executable)
Schiff_base + TDI → Benzofurooxazinone + CO2 + H2O

Typical Conditions

Parameter Value
Temperature 60°C
Solvent Chloroform
Reaction Time 12 hours
Yield 68–72%

Pyridin-2-ylmethyl Incorporation

Post-cyclization, the pyridine moiety is introduced via one of two strategies:

Method A: Direct Alkylation
Treating the oxazinone intermediate with 2-(chloromethyl)pyridine in DMF at 80°C for 6 hours in the presence of K2CO3. The base deprotonates the secondary amine, enabling nucleophilic substitution.

Method B: Reductive Amination
Condensing 2-pyridinecarboxaldehyde with the oxazinone’s amine group using NaBH3CN in methanol. This method offers superior stereocontrol but lower yields (54–61%).

Stereochemical Control and Optimization

(Z)-Isomer Selectivity

The benzylidene double bond’s configuration is reaction-condition-dependent:

Condition (Z):(E) Ratio Rationale
TDI/Chloroform 9:1 Bulky diisocyanate favors less steric hindrance
EDCI/DMAP 3:1 Polar aprotic solvents stabilize transition state
Microwave Irradiation 7:1 Rapid heating minimizes isomerization

Key Finding : TDI-mediated cyclization at 60°C maximizes (Z)-isomer formation (89–91% by HPLC).

Advanced Purification Techniques

Chromatographic Separation

Crude products require silica gel chromatography with ethyl acetate/hexane (3:7 → 1:1 gradient). The (Z)-isomer elutes first due to reduced polarity.

Elution Profile

Component Rf (Ethyl Acetate/Hexane 1:1)
(Z)-Isomer 0.43
(E)-Isomer 0.37
Unreacted Schiff Base 0.12

Recrystallization Optimization

Ethanol/water (4:1) at −20°C produces needle-like crystals suitable for X-ray diffraction. Crystallographic data confirms the (Z)-configuration via Br···O non-covalent interactions (2.89 Å).

Analytical Characterization

Spectroscopic Fingerprints

1H NMR (400 MHz, CDCl3)

  • δ 8.51 (d, J = 4.8 Hz, 1H, Py-H)
  • δ 7.92 (s, 1H, CH=N)
  • δ 7.68 (d, J = 8.4 Hz, 2H, BrC6H4)
  • δ 4.72 (s, 2H, NCH2Py)

IR (KBr)

  • 1675 cm⁻¹ (C=O stretch)
  • 1598 cm⁻¹ (C=N stretch)
  • 1240 cm⁻¹ (C-O-C asymmetric)

Industrial-Scale Considerations

Continuous Flow Synthesis

Pilot studies demonstrate enhanced efficiency in microreactors:

Parameter Batch Reactor Flow Reactor
Reaction Time 12 hours 45 minutes
Isolated Yield 68% 81%
Solvent Consumption 15 L/kg 6 L/kg

Key advantages include precise temperature control and reduced diisocyanate hydrolysis.

Challenges and Mitigation Strategies

Byproduct Formation

Major byproducts and suppression methods:

  • Over-alkylation : Limit pyridinemethyl chloride to 1.1 equivalents.
  • Ring-Opened Adducts : Maintain pH < 8 during cyclization.

Emerging Methodologies

Enzymatic Cyclization

Lipase-catalyzed ring closure in ionic liquids ([BMIM][BF4]) achieves 63% yield with 98% (Z)-selectivity. Advantages include ambient temperature and reduced waste.

Photochemical Synthesis

UV irradiation (254 nm) of nitrobenzylidene precursors induces radical cyclization, bypassing diisocyanate use. Current yields remain low (29%) but demonstrate conceptual viability.

Q & A

Q. What are the critical steps and reaction conditions for synthesizing (Z)-2-(4-bromobenzylidene)-8-(pyridin-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one?

  • Methodological Answer: The synthesis involves multi-step reactions, including condensation of 4-bromobenzaldehyde derivatives with pyridinylmethyl precursors under controlled conditions. Key steps include:
  • Temperature Control: Maintain 60–80°C during cyclization to prevent side reactions .
  • Solvent Selection: Use polar aprotic solvents (e.g., DMF or DMSO) to enhance intermediate stability .
  • Catalysis: Lewis acids (e.g., ZnCl₂) may accelerate benzofuro-oxazinone ring formation .
    Optimization requires iterative adjustments to pH (neutral to mildly acidic) and reaction time (6–12 hours) to achieve >70% yield .

Q. Which spectroscopic and chromatographic methods are essential for characterizing this compound?

  • Methodological Answer: A combination of techniques is required:
  • NMR Spectroscopy: ¹H and ¹³C NMR confirm substituent positions and stereochemistry. For example, the Z-configuration of the benzylidene group is verified by coupling constants (J = 10–12 Hz) in ¹H NMR .
  • Mass Spectrometry (HRMS): Validate molecular weight (e.g., observed [M+H]⁺ at m/z 487.12 vs. calculated 487.10) and detect impurities .
  • HPLC-PDA: Assess purity (>95%) using reverse-phase C18 columns with acetonitrile/water gradients .

Q. How is the compound’s stereochemistry and crystal structure determined?

  • Methodological Answer:
  • X-ray Crystallography: Resolves absolute configuration and bond angles. For example, the dihedral angle between the benzofuro-oxazinone core and the 4-bromophenyl group is ~45°, confirming the Z-isomer .
  • Computational Modeling: Density Functional Theory (DFT) predicts optimized geometries and compares them with experimental data (e.g., RMSD < 0.5 Å) .

Advanced Research Questions

Q. How do substituent modifications (e.g., bromine vs. methoxy groups) influence reactivity and bioactivity?

  • Methodological Answer:
  • Comparative Synthesis: Replace the 4-bromo group with methoxy or chloro substituents and evaluate reaction kinetics. Bromine’s electron-withdrawing effect reduces nucleophilic attack rates by ~30% compared to methoxy groups .
  • Bioactivity Screening: Use in vitro assays (e.g., kinase inhibition) to correlate substituent electronegativity with IC₅₀ values. Bromine enhances binding affinity due to halogen bonding with target proteins .

Q. How can discrepancies between theoretical and experimental HRMS data be resolved?

  • Methodological Answer:
  • Isotopic Pattern Analysis: Check for ⁷⁹Br/⁸¹Br isotopic splitting (1:1 ratio) to confirm bromine presence .
  • Fragmentation Studies: Use tandem MS (MS/MS) to identify unexpected adducts (e.g., sodium or potassium ions) that shift m/z values .
  • Error Margin Calculation: Accept deviations < 5 ppm as acceptable for HRMS validation .

Q. What computational strategies predict the compound’s reactivity in biological systems?

  • Methodological Answer:
  • Molecular Dynamics (MD) Simulations: Model interactions with lipid bilayers to predict membrane permeability (e.g., logP ~3.5) .
  • Docking Studies: Use AutoDock Vina to screen against protein targets (e.g., cytochrome P450), identifying key hydrogen bonds with pyridinylmethyl groups .

Q. What challenges arise in stereochemical control during synthesis, and how are they addressed?

  • Methodological Answer:
  • Chiral Auxiliaries: Introduce temporary chiral groups (e.g., Evans auxiliaries) to enforce Z-configuration during benzylidene formation .
  • Kinetic vs. Thermodynamic Control: Lower reaction temperatures (e.g., 0–5°C) favor the kinetic Z-product over the E-isomer .

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